(9H-Fluoren-9-yl)methyl benzoyloxycarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

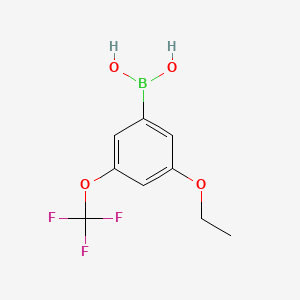

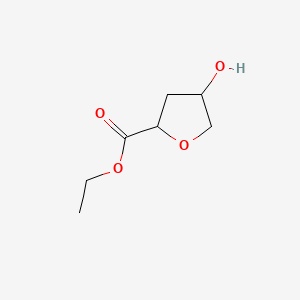

“(9H-Fluoren-9-yl)methyl benzoyloxycarbamate” is a chemical compound with the molecular formula C22H17NO4 and a molecular weight of 359.37 . It is also known by other names such as “{[(9h-fluoren-9-yl)methoxy]carbonyl}amino benzoate” and "Benzoic acid, [(9H-fluoren-9-ylmethoxy)carbonyl]azanyl ester" .

Molecular Structure Analysis

The molecular structure of “(9H-Fluoren-9-yl)methyl benzoyloxycarbamate” consists of a fluorene group attached to a benzoyloxycarbamate group . The fluorene group is a polycyclic aromatic hydrocarbon, while the benzoyloxycarbamate group contains a carbamate functional group attached to a benzoyl group.Physical And Chemical Properties Analysis

“(9H-Fluoren-9-yl)methyl benzoyloxycarbamate” has a predicted density of 1.281±0.06 g/cm3 .科学的研究の応用

Fluorescent Chemosensors

The development of conjugated polymers for fluorescence sensing, particularly those involving fluorene derivatives, has been an area of significant interest due to their applications in environmental protection, biosensing, and toxin detection in food. Novel polyaniline derivatives, including those related to fluorene, have been synthesized and characterized for their fluorescence properties. These materials demonstrate potential for wide application in detecting various acids and amines, both in solution and gas phases, highlighting their versatility and effectiveness as chemosensors (Qian et al., 2019).

Iodide Detection

Fluorene oligomers with peripheral carbazole side chains have been synthesized for the detection of iodide ions. These compounds exhibit high fluorescence quenching sensitivity and selectivity towards iodide, showcasing their utility as both colorimetric and fluorometric probes. Their performance, particularly the observable color change with the naked eye at very low concentrations, positions them among the best in their field for iodide detection (Zhao et al., 2012).

Photoelectric Performances

Research into star-burst carbazol derivatives has led to the synthesis of compounds with promising photoelectric performances. These derivatives, utilizing carbazole, triarylamine, and fluorene as starting materials, have been characterized for their potential as hole transport materials. The focus on blue fluorescence and energy levels suitable for electronic applications underscores the relevance of fluorene derivatives in developing efficient photoelectric materials (Xi-cun, 2010).

Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives have found significant application in the fabrication of high-performance organic light-emitting diodes (OLEDs). By designing and synthesizing materials that incorporate fluorene and carbazole moieties in a highly twisted conformation, researchers have achieved devices with remarkable efficiency. These materials, capable of being processed through solution methods, have shown great promise in improving the performance of blue phosphorescent OLEDs, highlighting the critical role of fluorene derivatives in advancing OLED technology (Ye et al., 2010).

Polymer Solar Cells

The introduction of 9-alkylidene-9H-fluorene units into the main chain of donor–acceptor copolymers has led to advancements in bulk heterojunction polymer solar cells (BHJ PSCs). These polymers, characterized by narrow band gaps and excellent solubility, have facilitated the creation of solar cells with high power conversion efficiencies, demonstrating the potential of fluorene derivatives in the development of renewable energy technologies (Du et al., 2011).

特性

IUPAC Name |

(9H-fluoren-9-ylmethoxycarbonylamino) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c24-21(15-8-2-1-3-9-15)27-23-22(25)26-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMXWAKAFMYNHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)